2-Amino-4-(azetidin-1-yl)benzoic acid 2-Amino-4-(azetidin-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17534735
InChI: InChI=1S/C10H12N2O2/c11-9-6-7(12-4-1-5-12)2-3-8(9)10(13)14/h2-3,6H,1,4-5,11H2,(H,13,14)
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

2-Amino-4-(azetidin-1-yl)benzoic acid

CAS No.:

Cat. No.: VC17534735

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(azetidin-1-yl)benzoic acid -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 2-amino-4-(azetidin-1-yl)benzoic acid
Standard InChI InChI=1S/C10H12N2O2/c11-9-6-7(12-4-1-5-12)2-3-8(9)10(13)14/h2-3,6H,1,4-5,11H2,(H,13,14)
Standard InChI Key FOEOLZCXINRIOX-UHFFFAOYSA-N
Canonical SMILES C1CN(C1)C2=CC(=C(C=C2)C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-4-(azetidin-1-yl)benzoic acid consists of a benzoic acid core substituted at the 4-position with an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) and at the 2-position with an amino group. The azetidine ring introduces significant ring strain, which influences the compound’s reactivity and conformational flexibility. The molecular formula is inferred as C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol based on structural analogs .

Key Features:

  • Benzoic Acid Moiety: Provides acidity (pKa ≈ 4.2 for the carboxylic acid) and hydrogen-bonding capacity.

  • Azetidine Substituent: Enhances lipophilicity and potential for target binding via nitrogen lone-pair interactions.

  • Amino Group: Introduces basicity (pKa ≈ 9.5) and sites for derivatization.

Spectral Characterization

While experimental data for the 1-yl isomer is unavailable, related compounds exhibit characteristic spectral signals:

  • IR Spectroscopy: Stretching vibrations at ~3200 cm⁻¹ (N-H), ~1680 cm⁻¹ (C=O), and ~1600 cm⁻¹ (C=C aromatic).

  • ¹H NMR: Aromatic protons (δ 6.5–8.0 ppm), azetidine CH₂ groups (δ 2.5–3.5 ppm), and NH₂ (δ 5.0–6.0 ppm) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Amino-4-(azetidin-1-yl)benzoic acid can be extrapolated from methods used for analogous azetidine-benzoic acid hybrids:

Route 1: Nucleophilic Aromatic Substitution

  • Substrate Preparation: 4-Fluoro-2-nitrobenzoic acid is treated with azetidine in the presence of a base (e.g., K₂CO₃) to yield 4-(azetidin-1-yl)-2-nitrobenzoic acid.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing the target compound .

Route 2: Coupling Reactions

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 2-amino-4-bromobenzoic acid with azetidine .

Optimization Challenges

  • Ring Strain: Azetidine’s instability under acidic conditions necessitates mild reaction protocols.

  • Regioselectivity: Ensuring substitution at the 4-position requires directing groups or protective strategies .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The benzoic acid group undergoes typical reactions:

  • Esterification: Reacts with alcohols (e.g., methanol/H⁺) to form methyl esters.

  • Amide Formation: Couples with amines via EDCI/HOBt activation.

Azetidine Modifications

  • N-Alkylation: Quaternary ammonium salts form with alkyl halides.

  • Ring-Opening: Acidic conditions cleave the azetidine ring, yielding γ-aminobutyric acid derivatives .

Applications in Scientific Research

Drug Discovery

  • Lead Compound: Serves as a scaffold for antibiotics, anticonvulsants, and anticancer agents.

  • Prodrug Development: Ester derivatives improve bioavailability.

Material Science

  • Coordination Polymers: Carboxylic acid groups bind metal ions (e.g., Cu²⁺, Zn²⁺) for catalytic applications .

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